oscillamide B
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Overview
Description
oscillamide B is a natural product found in Planktothrix rubescens, Planktothrix agardhii, and Planktothrix with data available.
Scientific Research Applications
Self-Oscillating Gels and Smart Materials
Oscillamide B has been explored in the context of self-oscillating gels, particularly in the Belousov-Zhabotinsky (BZ) reaction. This reaction serves as a model for various autonomous phenomena in biological systems. The development of self-oscillating polymers and gels utilizing the BZ reaction has shown potential applications in biomimetic actuators and mass transport surfaces (Yoshida, 2010).
Protein Phosphatase Inhibition
This compound has been identified as a protein phosphatase inhibitor isolated from cyanobacteria species. It shows inhibitory activities against serine/threonine protein phosphatases PP1 and PP2A. The structure and function of these inhibitors, including this compound, have been elucidated, showing their potential in biochemical research (Sano et al., 2001).
Chemomechanical Behavior in Reactive Gels
Studies have also focused on the coupling between non-linear chemical dynamics and mechanics in synthetic polymer gels. The chemo-mechanical behavior in these gels, such as self-oscillating polymer gels undergoing the BZ reaction, provides insights into chemical-to-mechanical energy transduction, relevant for developing biomimetic self-propelled objects (Yashin et al., 2012).
Properties
Molecular Formula |
C41H60N10O9S |
---|---|
Molecular Weight |
869 g/mol |
IUPAC Name |
(2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-12-(2-methylsulfanylethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C41H60N10O9S/c1-25-34(53)48-33(24-27-10-5-4-6-11-27)35(54)44-21-8-7-12-29(49-41(60)50-32(39(58)59)13-9-22-45-40(42)43)36(55)46-30(20-23-61-3)37(56)47-31(38(57)51(25)2)19-16-26-14-17-28(52)18-15-26/h4-6,10-11,14-15,17-18,25,29-33,52H,7-9,12-13,16,19-24H2,1-3H3,(H,44,54)(H,46,55)(H,47,56)(H,48,53)(H,58,59)(H4,42,43,45)(H2,49,50,60)/t25-,29+,30-,31-,32-,33-/m0/s1 |
InChI Key |
GGWYPJGDZASPSW-APNXPRSCSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CCC2=CC=C(C=C2)O)CCSC)NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)N1C)CCC2=CC=C(C=C2)O)CCSC)NC(=O)NC(CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3 |
Synonyms |
oscillamide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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